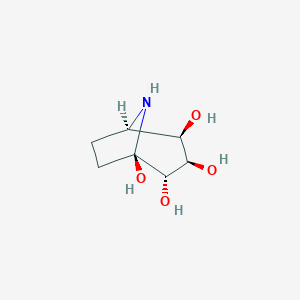
Chorismic acid
Overview
Description
Chorismic acid, also known as its anionic form chorismate, is an important biochemical intermediate in plants and microorganisms . It is a precursor for the aromatic amino acids phenylalanine, tryptophan, and tyrosine, as well as indole, indole derivatives, and tryptophan . It is generally used in the study of chorismate-prephenate rearrangement and to synthesize chorismate derivatives .
Synthesis Analysis
Chorismic acid is a metabolite produced via the shikimic acid pathway . It is the direct precursor of many aromatic compounds, including aromatic amino acids, folate, ubiquinones, and other isoprenoid quinones . The biosynthesis of chorismic acid occurs via seven enzyme-mediated steps in the shikimic acid pathway .
Chemical Reactions Analysis
Chorismate and isochorismate represent an important branching point connecting primary and secondary metabolism in bacteria, fungi, archaea, and plants . Chorismate synthase is an enzyme that transforms 5-O-(1-carboxyvinyl)-3-phosphoshikimate into chorismate and phosphate .
Physical And Chemical Properties Analysis
Chorismic acid is the (3R,4R)-stereoisomer of 5-[(1-carboxyethenyl)oxy]-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid . It has a role as a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, and a plant metabolite . It is a conjugate acid of a chorismate .
Scientific Research Applications
Biocatalysis and Enzyme Engineering
Chorismic acid is a substrate for enzymes that catalyze diverse reactions, leading to the production of various bioactive compounds. Enzymes converting chorismate are potential targets for creating new bioactive substances and valuable biocatalysts for synthesizing fine chemicals . The flexibility of these enzymes allows for the conversion of non-physiological substrates, expanding the scope of possible products .
Metabolic Engineering
In metabolic engineering, particularly in organisms like Escherichia coli, chorismic acid’s derivatives are crucial for producing aromatic compounds. By optimizing the metabolic flux towards the shikimate pathway, researchers can enhance the biosynthesis of high-value compounds derived from chorismic acid .
Pharmaceutical Synthesis
Chorismic acid derivatives are essential in synthesizing pharmaceuticals. Its role as a key intermediate in the metabolism of aromatic compounds makes it invaluable for creating a range of medicinal products .
Agricultural Chemistry
The derivatives of chorismic acid, such as salicylic acid, have significant applications in agriculture. Salicylic acid is a critical plant hormone involved in disease resistance and stress responses, making chorismic acid derivatives vital for developing agrochemicals .
Natural Product Synthesis
Chorismic acid is a starting point for the biosynthesis of many natural products, including vitamins and aromatic amino acids. Its role in the shikimate pathway underpins the synthesis of a wide array of natural compounds .
Synthetic Biology
The versatility of chorismic acid in synthetic biology lies in its ability to be transformed into various aromatic compounds. This transformation is crucial for designing synthetic pathways to produce novel compounds .
Chemical Biology
In chemical biology, chorismic acid is studied for its conversion into different products through enzymatic reactions. Understanding these conversions can lead to the discovery of new biological pathways and compounds .
Environmental Biotechnology
Chorismic acid and its derivatives can be used in bioremediation processes. By harnessing the metabolic pathways that involve chorismic acid, scientists can develop methods to degrade environmental pollutants .
Mechanism of Action
Target of Action
Chorismic acid, more commonly known as its anionic form chorismate, is an important biochemical intermediate in plants and microorganisms . It serves as a precursor for a variety of compounds, making it a key branch-point compound in the shikimate pathway . Its primary targets include the aromatic amino acids phenylalanine, tryptophan, and tyrosine . These amino acids play crucial roles in protein synthesis and serve as precursors to a number of bioactive compounds.
Mode of Action
Chorismic acid interacts with its targets through various enzymes. For instance, chorismate synthase is an enzyme that catalyzes the final chemical reaction in the shikimate pathway, transforming 5-O-(1-carboxyvinyl)-3-phosphoshikimate into chorismate . Furthermore, chorismate is transformed into para-aminobenzoic acid by the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . These interactions result in the production of essential aromatic compounds.
Biochemical Pathways
Chorismic acid is a central metabolite in the shikimate pathway, which consists of seven reaction steps . This pathway begins with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) . The final product of this pathway is chorismic acid, which then branches off to post-chorismic acid pathways to produce L-Phe, L-Tyr, and L-Trp .
Pharmacokinetics
It is known that chorismic acid is a metabolite generally used in the study of chorismate-prephenate rearrangement and to synthesize chorismate derivatives .
Result of Action
The action of chorismic acid results in the production of a variety of essential compounds. For instance, it serves as a precursor for the aromatic amino acids phenylalanine, tryptophan, and tyrosine . These amino acids are crucial for protein synthesis and serve as precursors to a number of bioactive compounds. Additionally, chorismic acid is a precursor for the biosynthesis of vitamin K and folate in plants and microorganisms .
Action Environment
The action of chorismic acid can be influenced by various environmental factors. For example, the expression of phenolic compounds, which are formed via the shikimate pathway, is promoted by biotic and abiotic stresses such as herbivores, pathogens, unfavorable temperature and pH, saline stress, heavy metal stress, and UVB and UVA radiation . These factors can potentially affect the production and action of chorismic acid.
Safety and Hazards
Future Directions
Microbial communities have an enormous potentiality to produce diverse and mesmerizing aesthetic traits, such as knack emission of bioluminescence and fluorescence, formation of magnetosomes, production of bioactive metabolites, and different pigments for scientific succulence . Chorismic acid as a precursor molecule of pyocyanin was discovered in the 1960s, a decade dedicated to understanding the biochemical pathways of P. aeruginosa in pigment synthesis .
properties
IUPAC Name |
(3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXTQVDAKGDEY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210697 | |
| Record name | Chorismic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chorismate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Chorismic acid | |
CAS RN |
617-12-9, 55508-12-8 | |
| Record name | Chorismic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chorismic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chorismic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chorismic acid free acid fromenterobacter aerogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chorismic acid barium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHORISMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI1BLY82Y1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chorismate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | Chorismate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















